5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester
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Overview
Description
5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester is a chemical compound with the molecular formula C11H14N2O3. It is often used in proteomics research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester typically involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of nitriles and oximes.
Reduction: Formation of amines.
Substitution: Formation of substituted esters and amides
Scientific Research Applications
5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxyimino-5-(2-pyridyl)-pentanoic acid ethyl ester
- 5-Hydroxyimino-5-(4-pyridyl)-pentanoic acid ethyl ester
- 5-Hydroxyimino-5-(3-pyridyl)-butanoic acid ethyl ester
Uniqueness
5-Hydroxyimino-5-(3-pyridyl)-pentanoic acid ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 5-hydroxyimino-5-pyridin-3-ylpentanoate |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12(15)7-3-6-11(14-16)10-5-4-8-13-9-10/h4-5,8-9,16H,2-3,6-7H2,1H3 |
InChI Key |
GJLCWKBYOATURA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=NO)C1=CN=CC=C1 |
Origin of Product |
United States |
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